Rolapitant

Description

This compound is a potent, highly selective, long-acting Neurokinin-1 (NK-1) receptor antagonist approved for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV) in adults. Delayed-phase CINV typically occurs >24 hours after chemotherapy treatment and is principally mediated by Neurokinin-1 and its ligand Substance P, which is released in the gut following chemotherapy administration. Neurokinin-1 is also known as Tachykinin Receptor 1 (TACR1), Neurokinin 1 Receptor (NK1R), and Substance P Receptor (SPR). By blocking Substance P from interacting with NK-1 receptors in the gut and the central nervous system, this compound prevents late-phase CINV. Unlike other available NK-1 receptor antagonists, this compound is not an inhibitor of Cytochrome P450 enzyme CYP3A4 and has a long elimination half-life, allowing a single dose to prevent both acute and late-phase CINV during the first 120 hours post-chemotherapy.

This compound is a Substance P/Neurokinin-1 Receptor Antagonist. The mechanism of action of this compound is as a Neurokinin 1 Antagonist, and Cytochrome P450 2D6 Inhibitor, and Breast Cancer Resistance Protein Inhibitor, and P-Glycoprotein Inhibitor.

This compound is an orally available antiemetic agent that is used to prevent cancer chemotherapy related nausea and vomiting. This compound therapy has not been associated with serum enzyme elevations or with instances of clinically apparent liver injury with jaundice.

This compound is an orally bioavailable, centrally-acting, selective, neurokinin 1 receptor (NK1-receptor) antagonist, with potential antiemetic activity. Upon oral administration, this compound competitively binds to and blocks the activity of the NK1-receptor in the central nervous system, thereby inhibiting the binding of the endogenous ligand, substance P (SP). This may prevent both SP-induced emesis and chemotherapy-induced nausea and vomiting (CINV). The interaction of SP with the NK1-receptor plays a key role in the induction of nausea and vomiting caused by emetogenic cancer chemotherapy. Compared to other NK1-receptor antagonists, this compound has both a more rapid onset of action and a much longer half-life.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and is indicated for chemotherapy-induced nausea and vomiting and has 4 investigational indications.

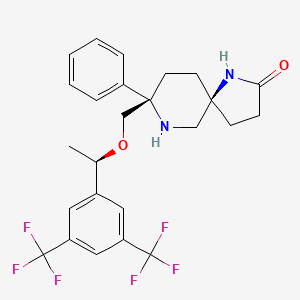

an anti-emetic agent; structure in first source

See also: this compound Hydrochloride (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVSJYGQAIEMOC-ZGNKEGEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203740 | |

| Record name | Rolapitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552292-08-7 | |

| Record name | Rolapitant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552292-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rolapitant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552292087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rolapitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09291 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rolapitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5S,8S)-8-(((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-8-phenyl-1,7-diazaspiro[4.5]dec-1-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROLAPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLE429IZUC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rolapitant: A Comprehensive Technical Guide to its Mechanism of Action Beyond CINV

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of rolapitant, a potent and long-acting neurokinin-1 (NK-1) receptor antagonist. While firmly established for the prevention of chemotherapy-induced nausea and vomiting (CINV), the intricate pharmacology of this compound suggests a broader therapeutic potential. This document delves into the core mechanism of action of this compound and explores its scientifically-grounded, potential applications in other clinical areas, moving beyond its current primary indication.

I. Introduction: The Foundation of this compound in CINV

This compound (Varubi®) is a highly selective antagonist of the human substance P/neurokinin-1 (NK-1) receptor.[1][2][3] Its approval for the prevention of delayed nausea and vomiting associated with emetogenic cancer chemotherapy, in combination with other antiemetic agents, marked a significant advancement in supportive cancer care.[4][5][6][7] The rationale for its use in CINV is based on the understanding that substance P, a neuropeptide released in response to chemotherapy, activates NK-1 receptors in the brainstem, triggering the emetic reflex.[1] By competitively blocking this interaction, this compound effectively mitigates delayed CINV.[1][3]

A key feature of this compound is its long elimination half-life of approximately 180 hours, allowing for a single oral dose to provide sustained protection throughout the at-risk period for delayed CINV.[8][9] Unlike some other NK-1 receptor antagonists, this compound does not significantly inhibit or induce the cytochrome P450 3A4 (CYP3A4) enzyme, which simplifies co-administration with other drugs metabolized through this pathway.[2][10][11][12] However, it is a moderate inhibitor of CYP2D6 and an inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which necessitates consideration of potential drug-drug interactions.[7][10]

II. Core Mechanism of Action: High-Affinity Antagonism of the NK-1 Receptor

This compound's therapeutic effects stem from its potent and selective blockade of the NK-1 receptor. This section details the molecular interactions and downstream consequences of this antagonism.

Binding Characteristics and Receptor Occupancy

This compound exhibits high affinity for the human NK-1 receptor, with a Ki of 0.66 nM.[3] It demonstrates over 1,000-fold selectivity for the NK-1 receptor over the NK-2 and NK-3 receptor subtypes.[3] A crucial aspect of its clinical efficacy is its ability to cross the blood-brain barrier and achieve high and sustained receptor occupancy in the central nervous system (CNS).[1] Positron Emission Tomography (PET) imaging studies in healthy volunteers have shown that a single 180 mg oral dose of this compound results in near-saturable binding to NK-1 receptors in the brain, with over 90% occupancy observed in the cortex up to 120 hours post-dose.[13]

| Parameter | Value | Reference |

| Binding Affinity (Ki) | 0.66 nM | [3] |

| Elimination Half-life | ~180 hours | [8][9] |

| Brain Receptor Occupancy | >90% in cortex at 120h (180 mg dose) | [13] |

Downstream Signaling Pathways of the NK-1 Receptor

The NK-1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through Gαq/11 and Gαs proteins. The binding of its endogenous ligand, substance P, initiates a cascade of intracellular events. This compound, by blocking this initial binding step, prevents the activation of these downstream pathways.

-

Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is central to the pro-emetic and pro-inflammatory effects of substance P.

-

Gαs Pathway: The NK-1 receptor can also couple to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This pathway is involved in various cellular processes, including gene expression and neuronal excitability.

-

Other Signaling Cascades: Beyond these primary pathways, NK-1 receptor activation can also modulate other signaling molecules, including mitogen-activated protein kinases (MAPKs) such as ERK1/2, and transcription factors like NF-κB. These pathways are implicated in cellular proliferation, inflammation, and survival.

Figure 1: Simplified diagram of the primary signaling pathways activated by the NK-1 receptor and blocked by this compound.

III. Beyond CINV: Exploring the Expanded Therapeutic Landscape of this compound

The widespread distribution of NK-1 receptors throughout the central and peripheral nervous systems, as well as on immune cells, suggests that their antagonism could have therapeutic benefits in a range of disorders beyond emesis. This section explores the preclinical and clinical evidence for the potential use of this compound and other NK-1 receptor antagonists in pruritus, pain, and neuropsychiatric disorders.

A. Pruritus (Itch)

The Substance P/NK-1R system is a key mediator of pruritus. Substance P is released from sensory nerve endings in the skin and can directly activate mast cells and other immune cells to release pruritogenic substances. Furthermore, NK-1 receptors are expressed on neurons in the spinal cord that transmit itch signals to the brain.

Experimental Protocol: Substance P-Induced Scratching in Mice

This protocol is a standard method to evaluate the antipruritic potential of compounds targeting the Substance P/NK-1R pathway.

-

Animals: Male ICR mice are commonly used.

-

Acclimation: Mice are individually housed in observation cages for at least 30 minutes before the experiment.

-

Drug Administration: this compound or vehicle is administered orally at a predetermined time before the pruritogen challenge.

-

Pruritogen Injection: A solution of Substance P (e.g., 10-100 µg) is injected intradermally into the rostral back or nape of the neck.

-

Behavioral Observation: The number of scratching bouts directed towards the injection site is recorded for a defined period (e.g., 30-60 minutes) immediately following the injection. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.

-

Data Analysis: The total number of scratches in the drug-treated group is compared to the vehicle-treated group.

While specific preclinical studies on this compound for pruritus are not widely published, other NK-1 receptor antagonists, such as aprepitant and serlopitant, have shown efficacy in reducing scratching behavior in various animal models and in clinical trials for chronic pruritus. Given this compound's potent and sustained NK-1 receptor blockade in the CNS, it is a strong candidate for investigation in this therapeutic area.

Figure 2: Experimental workflow for the Substance P-induced pruritus model.

B. Pain and Neuroinflammation

Substance P is a key neurotransmitter in the transmission of pain signals, particularly in the dorsal horn of the spinal cord. It is released from primary afferent nerve fibers in response to noxious stimuli and acts on NK-1 receptors on second-order neurons, leading to their depolarization and the propagation of the pain signal to higher brain centers. NK-1 receptor antagonists have been investigated for their analgesic potential, particularly in inflammatory and visceral pain states.

Experimental Protocol: Acetic Acid-Induced Writhing Test for Visceral Pain

This is a widely used screening test for visceral analgesics.

-

Animals: Male mice or rats are typically used.

-

Acclimation: Animals are placed in individual observation chambers for a period of habituation.

-

Drug Administration: this compound or vehicle is administered (e.g., orally or intraperitoneally) at a set time before the induction of writhing.

-

Induction of Writhing: A dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic stretching and writhing response.

-

Observation: The number of writhes (constriction of the abdomen followed by stretching of the hind limbs) is counted for a defined period (e.g., 20-30 minutes) after the acetic acid injection.

-

Data Analysis: The total number of writhes in the drug-treated group is compared to the vehicle-treated group. A reduction in the number of writhes indicates an analgesic effect.

Preclinical studies with various NK-1 receptor antagonists have demonstrated efficacy in models of inflammatory and visceral pain. The role of the Substance P/NK-1R system in neuroinflammation is also an active area of research. By blocking NK-1 receptors on immune cells and neurons, this compound could potentially modulate inflammatory responses in the nervous system.

C. Depression and Anxiety

The distribution of NK-1 receptors in brain regions associated with mood and emotion, such as the amygdala and hippocampus, has led to the investigation of NK-1 receptor antagonists as potential treatments for depression and anxiety. The hypothesis is that excessive Substance P signaling in these areas contributes to the pathophysiology of these disorders.

Preclinical studies with other NK-1 receptor antagonists have shown anxiolytic and antidepressant-like effects in various animal models, such as the elevated plus-maze and the forced swim test. While early clinical trials with some NK-1 receptor antagonists for depression yielded mixed results, the target remains of interest. Given this compound's high CNS receptor occupancy, its potential effects on mood and anxiety warrant further investigation.

IV. Future Directions and Conclusion

This compound's well-defined mechanism of action as a potent, selective, and long-acting NK-1 receptor antagonist provides a strong foundation for its established efficacy in CINV. The ubiquitous nature of the Substance P/NK-1R system throughout the body, however, opens up a promising avenue for exploring its therapeutic potential in a variety of other clinical indications.

The preclinical and clinical evidence for the role of NK-1 receptor antagonism in pruritus, pain, and neuropsychiatric disorders, while still emerging for this compound specifically, is compelling. Further research, including preclinical studies utilizing the experimental models outlined in this guide and well-designed clinical trials, is necessary to fully elucidate the broader therapeutic utility of this compound. Its favorable pharmacokinetic profile, particularly its long half-life and lack of CYP3A4 interaction, makes it an attractive candidate for development in these new therapeutic areas.

This technical guide serves as a resource for researchers and drug development professionals to understand the fundamental pharmacology of this compound and to inform the design of future studies aimed at unlocking its full therapeutic potential beyond CINV.

References

- Goldberg, T., Fidler, B., & Cardinale, S. (2017). This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting. P & T : a peer-reviewed journal for formulary management, 42(3), 168–172. [Link]

- Barbour, S., Smit, T., Wang, X., Powers, D., Arora, S., Kansra, V., Aapro, M., & Herrstedt, J. (2017). Integrated safety analysis of this compound with coadministered drugs from phase II/III trials: an assessment of CYP2D6 or BCRP inhibition by this compound. Annals of oncology : official journal of the European Society for Medical Oncology, 28(6), 1268–1273. [Link]

- National Cancer Institute. (2015, September 11).

- The Pharmaceutical Journal. (2015, September 7). FDA approves this compound to prevent chemotherapy-induced nausea. [Link]

- Rapoport, B. L., & Rask, C. (2017). Differential pharmacology and clinical utility of this compound in chemotherapy-induced nausea and vomiting. Therapeutics and clinical risk management, 13, 245–257. [Link]

- The Formulary. (2016). This compound. Hospital Pharmacy, 51(2), 128–135. [Link]

- Schwartzberg, L., & Wang, X. (2016). This compound for the prevention of nausea in patients receiving moderately or highly emetogenic chemotherapy. Journal of Clinical Oncology, 34(26_suppl), 102-102. [Link]

- Immune System Research. (2024, August 13). This compound is an Orally Active NK1 Receptor Antagonist for Chemotherapy-induced Nausea and Vomiting. [Link]

- Azvolinsky, A. (2015, September 3). FDA Approves New Drug For Chemo-Related Nausea and Vomiting. CancerNetwork. [Link]

- Wang, X., et al. (2017). This compound Absolute Bioavailability and PET Imaging Studies in Healthy Adult Volunteers. Clinical Pharmacology & Therapeutics, 102(2), 332-339. [Link]

- Abdel-Rahman, O. (2017). Differential clinical pharmacology of this compound in delayed chemotherapy-induced nausea and vomiting (CINV). Expert opinion on drug metabolism & toxicology, 13(5), 575–582. [Link]

- Ali, S., et al. (2022). Morphological and Skeletal Abnormalities Induced by this compound: An Antiemetic Agent. Cureus, 14(8), e28085. [Link]

- Rapoport, B. L., et al. (2017). Recent developments in the clinical pharmacology of this compound: subanalyses in specific populations. Drug design, development and therapy, 11, 2635–2646. [Link]

- Rapoport, B. L., et al. (2017). Recent developments in the clinical pharmacology of this compound: subanalyses in specific populations. Drug design, development and therapy, 11, 2635–2646. [Link]

- Rapoport, B. L. (2017). This compound: An NK-1 Receptor Antagonist for the Prevention of Chemotherapy- Induced Nausea and Vomiting. Recent clinical trials, 12(3), 193–201. [Link]

- Hoy, S. M. (2018). This compound: A Review in Chemotherapy-Induced Nausea and Vomiting. Drugs, 78(1), 103–112. [Link]

- Powers, D., et al. (2016). Efficacy of the neurokinin-1 receptor antagonist this compound in preventing nausea and vomiting in patients receiving carboplatin-based chemotherapy. Cancer, 122(15), 2418–2425. [Link]

- Saloman, J. L., et al. (2021). Preclinical Animal Models to Investigate the Role of Na v 1.7 Ion Channels in Pain. International journal of molecular sciences, 22(16), 8963. [Link]

- Aginko Research. (n.d.). Preclinical Pain Models. [Link]

- Cason, C. S., et al. (2021). Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. Frontiers in pain research (Lausanne, Switzerland), 2, 794931. [Link]

- MD Biosciences. (2024, September 16). Inflammatory Pain Models in Preclinical Research. [Link]

Sources

- 1. This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential pharmacology and clinical utility of this compound in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Preventing Nausea and Vomiting from Chemotherapy - NCI [cancer.gov]

- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 6. cancernetwork.com [cancernetwork.com]

- 7. Recent developments in the clinical pharmacology of this compound: subanalyses in specific populations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential clinical pharmacology of this compound in delayed chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Integrated safety analysis of this compound with coadministered drugs from phase II/III trials: an assessment of CYP2D6 or BCRP inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound: An NK-1 Receptor Antagonist for the Prevention of Chemotherapy- Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound: A Review in Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Absolute Bioavailability and PET Imaging Studies in Healthy Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neurokinin-1 Receptor Binding Affinity and Kinetics of Rolapitant

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the binding characteristics of Rolapitant, a highly selective, long-acting neurokinin-1 (NK1) receptor antagonist. We will explore the fundamental principles of its high-affinity binding, the kinetic properties that underpin its prolonged clinical efficacy, and the detailed methodologies used to characterize these interactions. This document is designed to serve as a critical resource for professionals engaged in pharmacology, medicinal chemistry, and clinical drug development.

Introduction: The Substance P/NK1 Receptor System in Emesis and the Therapeutic Rationale for this compound

Chemotherapy-Induced Nausea and Vomiting (CINV) remains a significant and distressing side effect for cancer patients, potentially leading to malnutrition, dehydration, and non-compliance with life-saving treatments.[1][2] The emetic reflex is a complex process involving multiple neurotransmitter pathways. A key pathway, particularly implicated in the delayed phase of CINV (occurring 24 to 120 hours post-chemotherapy), is mediated by Substance P (SP) and its interaction with the neurokinin-1 (NK1) receptor.[3][4]

Substance P, an 11-amino acid neuropeptide, is released from neurons in response to chemotherapy and binds to NK1 receptors, which are highly concentrated in the brain's vomiting centers, including the area postrema and nucleus tractus solitarius.[4][5] The NK1 receptor is a G-protein-coupled receptor (GPCR) whose activation by SP initiates a signaling cascade that is central to the emetic reflex.[6][7]

This compound (Varubi®) is a potent and highly selective NK1 receptor antagonist developed to block this pathway.[8][9] Its unique pharmacological profile, characterized by high receptor affinity and an exceptionally long duration of action, allows a single oral dose to provide protection against CINV throughout the entire 5-day at-risk period.[3][5][10] Understanding the specific binding affinity and kinetics of this compound is therefore crucial to appreciating its mechanism of action and clinical utility.

High-Affinity Binding of this compound to the Human NK1 Receptor

The efficacy of a receptor antagonist is fundamentally linked to its ability to bind to its target with high affinity and specificity. This compound exemplifies this principle through its potent and selective interaction with the human NK1 receptor.

Binding Affinity (Ki)

Binding affinity is a measure of the strength of the interaction between a ligand (drug) and its receptor. It is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand (this compound) that will occupy 50% of the receptors in the absence of the primary ligand. A lower Ki value signifies a higher binding affinity.

This compound exhibits a nanomolar affinity for the human NK1 receptor, with a reported Ki of 0.66 nM .[3][11][12][13] This high affinity indicates that a very low concentration of the drug is required to effectively occupy and block the receptor.

Receptor Selectivity

In addition to high affinity, high selectivity is critical to minimize off-target effects. This compound is highly selective for the NK1 receptor. Its binding affinity for the related tachykinin receptors, NK2 and NK3, is more than 1000-fold lower, ensuring that its pharmacological action is precisely targeted to the Substance P pathway.[12][13][14]

Comparative Binding Affinities of NK1 Receptor Antagonists

To contextualize the potency of this compound, it is useful to compare its binding affinity with other approved NK1 receptor antagonists.

| Antagonist | Binding Affinity (Ki) for human NK1 Receptor | Reference(s) |

| This compound | 0.66 nM | [11][12] |

| Aprepitant | 0.12 nM | [11] |

| Netupitant | 1.0 nM | [11] |

This table summarizes the high, nanomolar binding affinities of the major approved NK1 receptor antagonists, highlighting their potency at the molecular level.

Binding Kinetics and Prolonged Receptor Occupancy

While binding affinity (Ki) describes the strength of the interaction at equilibrium, binding kinetics—the rates of association (k-on) and dissociation (k-off)—determine the time course of receptor engagement and, consequently, the duration of drug action. The defining clinical feature of this compound is its sustained efficacy, which is a direct result of its unique kinetic profile.

Long Plasma Half-Life and Sustained Receptor Blockade

This compound is characterized by an exceptionally long elimination half-life of approximately 169 to 183 hours .[3][9][15] This pharmacokinetic property ensures that therapeutically relevant plasma concentrations of the drug are maintained for an extended period following a single dose.

This sustained exposure drives prolonged target engagement. In vivo studies using Positron Emission Tomography (PET) in healthy subjects have demonstrated that a single 180 mg oral dose of this compound results in greater than 90% NK1 receptor occupancy in the brain cortex for up to 120 hours (5 days).[3][11][16] This durable receptor blockade is the molecular basis for its efficacy in preventing delayed-phase CINV.

Caption: Relationship between this compound's single-dose administration, its long plasma half-life, sustained NK1 receptor occupancy, and the resulting clinical efficacy over the 5-day at-risk period for delayed CINV.

Experimental Methodology: Competitive Radioligand Binding Assay

The determination of this compound's binding affinity (Ki) is achieved through a self-validating system known as a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Causality Behind Experimental Design

The design of a robust binding assay relies on several key choices. The use of a cell line (e.g., CHO-K1 or HEK293) stably overexpressing the human NK1 receptor ensures a high density of the target, providing a strong and reproducible signal.[17] The selection of a suitable radioligand (e.g., radiolabeled Substance P or a high-affinity antagonist) is critical for detecting specific binding. The assay buffer is formulated with specific salts (e.g., MgCl₂) and pH to maintain the receptor's native conformation and functionality.[18] Protease inhibitors are included to prevent the degradation of the receptor protein by endogenous proteases released during membrane preparation.[17]

Step-by-Step Protocol for Ki Determination

The following is a generalized, yet detailed, protocol synthesized from established methodologies for determining the Ki of a test compound at the NK1 receptor.[17][18][19][20]

Part A: Cell Membrane Preparation

-

Cell Culture: Culture cells stably expressing the human NK1 receptor to ~90% confluency.

-

Harvesting: Wash cells with ice-cold Phosphate-Buffered Saline (PBS), then scrape and pellet them by centrifugation (e.g., 1,000 x g for 5 minutes at 4°C).

-

Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

-

Homogenization: Homogenize the cell suspension on ice using a Dounce or Polytron homogenizer to rupture the cell membranes.

-

Differential Centrifugation:

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cellular debris.

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

-

Washing: Discard the supernatant, resuspend the membrane pellet in fresh Lysis Buffer, and repeat the high-speed centrifugation step to wash the membranes.

-

Final Preparation & Storage: Resuspend the final membrane pellet in a small volume of Storage Buffer (Lysis Buffer with 10% sucrose as a cryoprotectant). Determine the total protein concentration via a BCA or Bradford assay. Aliquot and store at -80°C.

Part B: Competitive Binding Assay

-

Assay Setup: Perform the assay in a 96-well plate. Prepare serial dilutions of the test compound (this compound).

-

Reaction Mixture (per well):

-

Total Binding: Membrane preparation + radioligand + assay buffer.

-

Non-Specific Binding (NSB): Membrane preparation + radioligand + a high concentration of unlabeled Substance P or a known antagonist (e.g., 1 µM Aprepitant). This determines the amount of radioligand that binds non-specifically to the filter, tube, or membranes.[17]

-

Competitive Binding: Membrane preparation + radioligand + varying concentrations of this compound.

-

-

Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[18]

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The membranes (with bound radioligand) are retained on the filter, while the unbound radioligand passes through.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

Part C: Data Analysis

-

Calculate Specific Binding: For each concentration of this compound, calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.

-

Generate IC₅₀ Curve: Plot the percent specific binding against the log concentration of this compound. Fit the data using non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[19] Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used in the assay.

-

And Kd is the dissociation constant of the radioligand for the receptor (determined previously in a saturation binding experiment).

-

Caption: A streamlined workflow diagram for determining the binding affinity (Ki) of this compound using a competitive radioligand binding assay.

Molecular Implications: Translating Binding Properties to Clinical Function

The combination of high-affinity binding and slow dissociation kinetics is what makes this compound a potent and long-acting antagonist. High affinity ensures efficient receptor occupation even at low drug concentrations, while slow dissociation kinetics (inferred from the long half-life and sustained occupancy) means the drug remains bound to the receptor for an extended period, providing a durable blockade of Substance P-mediated signaling.

When chemotherapy triggers the release of Substance P, this compound is already occupying the NK1 receptor, physically preventing Substance P from binding and activating the downstream signaling cascade that leads to emesis.[5][21]

Caption: Simplified signaling pathway of the NK1 receptor and the mechanism of action of this compound, which competitively blocks Substance P binding, thereby inhibiting the downstream cascade that leads to emesis.

Conclusion

This compound is a highly optimized NK1 receptor antagonist whose clinical effectiveness is firmly grounded in its molecular properties. Its high binding affinity (Ki = 0.66 nM) and unparalleled selectivity ensure potent and targeted action. Crucially, its favorable pharmacokinetics, leading to a long plasma half-life and sustained high-level receptor occupancy for over 120 hours, provide a durable blockade of the Substance P pathway. This unique combination of high affinity and persistent kinetics allows a single dose of this compound to offer comprehensive protection against both acute and, most notably, delayed chemotherapy-induced nausea and vomiting, representing a significant advancement in supportive care for cancer patients.

References

- This compound | C25H26F6N2O2 | CID 10311306 - PubChem. PubChem.

- Schwartzberg, L. (2016). This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting. P&T: a peer-reviewed journal for formulary management.

- Muñoz, M., & Coveñas, R. (2014). Biological and Pharmacological Aspects of the NK1-Receptor. Current drug targets.

- Rojas, C., & Slusher, B. S. (2017). Differential pharmacology and clinical utility of this compound in chemotherapy-induced nausea and vomiting. Therapeutic advances in medical oncology.

- Varubi (this compound) dosing, indications, interactions, adverse effects, and more. Medscape.

- This compound - Wikipedia. Wikipedia.

- What is the mechanism of this compound Hydrochloride?. Patsnap Synapse.

- Aapro, M., et al. (2018). Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults. Taylor & Francis Online.

- Neurobiology of substance P and the NK1 receptor. PubMed.

- Substance P and the Neurokinin-1 Receptor: The New CRF. PubMed.

- Rapoport, B. L., et al. (2017). Recent developments in the clinical pharmacology of this compound: subanalyses in specific populations. Cancer management and research.

- The Neurokinin-1 Receptor: Structure Dynamics and Signaling. MDPI.

- NK1 (substance P) receptor. eScholarship.

- Substance P - Wikipedia. Wikipedia.

- Navari, R. M. (2017). Overview of the neurokinin-1 receptor antagonists. Annals of Palliative Medicine.

- The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye. MDPI.

- Some of the proposed signaling pathways activated by NK-R. (1) Gαs.... ResearchGate.

- Association of Neurokinin-1 Receptor Signaling Pathways with Cancer. CardioSomatics.

- Natale, J. J. (2017). Differential clinical pharmacology of this compound in delayed chemotherapy-induced nausea and vomiting (CINV). Annals of translational medicine.

- Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Neurology Journal | Neuromedicine.

- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

- NK1 receptor antagonist - Wikipedia. Wikipedia.

- FDA approves this compound to prevent chemotherapy-induced nausea. The Pharmaceutical Journal.

- FDA Approves this compound to Prevent Nausea and Vomiting from Chemotherapy. National Cancer Institute.

- 208399Orig1s000 - accessdata.fda.gov. FDA.

- Rapoport, B. L. (2017). This compound: An NK-1 Receptor Antagonist for the Prevention of Chemotherapy- Induced Nausea and Vomiting. Reviews on recent clinical trials.

- Schwartzberg, L., et al. (2015). Mechanisms and latest clinical studies of new NK1 receptor antagonists for chemotherapy-induced nausea and vomiting: this compound and NEPA (netupitant/palonosetron). Cancer treatment and research communications.

- This compound - Drug Central. Drug Central.

- APPLICATION NUMBER: - 208399Orig1s000 CROSS DISCIPLINE TEAM LEADER REVIEW. accessdata.fda.gov.

- Clinical pharmacology of neurokinin-1 receptor antagonists for the treatment of nausea and vomiting associated with chemotherapy. PubMed.

- Receptor Binding Assays - Multiwell Plates. MilliporeSigma.

- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics.

- Pharmacokinetics, Safety, and Tolerability of this compound Administered Intravenously Following Single Ascending and Multiple Ascending Doses in Healthy Subjects. PubMed.

- Navari, R. M. (2015). This compound. Expert opinion on pharmacotherapy.

Sources

- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 2. Preventing Nausea and Vomiting from Chemotherapy - NCI [cancer.gov]

- 3. Differential pharmacology and clinical utility of this compound in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substance P - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NK1 (substance P) receptor [escholarship.org]

- 8. This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Differential clinical pharmacology of this compound in delayed chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. immune-system-research.com [immune-system-research.com]

- 15. This compound: An NK-1 Receptor Antagonist for the Prevention of Chemotherapy- Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]

- 17. benchchem.com [benchchem.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Role of Rolapitant in Targeting the NK-1 Pathway

An In-Depth Technical Guide to the In Vitro Pharmacological Characterization of Rolapitant

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the in vitro pharmacological profile of this compound (Varubi®), a highly selective neurokinin-1 (NK-1) receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of this compound's action and outlines the key experimental protocols used to define its potency, selectivity, and functional activity.

Chemotherapy-induced nausea and vomiting (CINV) is a distressing side effect of cancer treatment, significantly impacting patient quality of life.[1] The emetic reflex is a complex process involving multiple neurotransmitter pathways. A key pathway, particularly implicated in the delayed phase of CINV (occurring >24 hours post-chemotherapy), is mediated by Substance P (SP) binding to the neurokinin-1 (NK-1) receptor.[1][2][3]

This compound is a potent, second-generation NK-1 receptor antagonist designed to block this interaction.[2][4] It competitively binds to and inhibits the NK-1 receptor in the central nervous system, preventing SP from initiating the signaling cascade that leads to emesis.[4] Unlike first-generation antagonists, this compound possesses a remarkably long plasma half-life of approximately 180 hours and, critically, does not induce or inhibit the cytochrome P450 enzyme CYP3A4, a common source of drug-drug interactions with other antiemetics and chemotherapeutics.[3][5][6][7]

This guide details the essential in vitro assays that form the foundation of this compound's pharmacological characterization, providing both the "how" and the "why" behind each experimental design.

Core Pharmacological Profile of this compound

The in vitro characterization of this compound confirms its identity as a highly potent and selective antagonist of the human NK-1 receptor.

Mechanism of Action

This compound is a selective and competitive antagonist of the human Substance P/NK-1 receptor.[1][8][9] By occupying the receptor binding site with high affinity, it physically prevents the endogenous ligand, Substance P, from binding and activating downstream signaling pathways.[2][4] This blockade occurs at NK-1 receptors located in the brain, which are integral to the emetic reflex.[1][9] A Positron Emission Tomography (PET) study in humans confirmed that this compound crosses the blood-brain barrier and achieves high receptor occupancy in the brain.[8]

Binding Affinity and Selectivity

The potency of this compound is quantified by its high binding affinity for the NK-1 receptor. In vitro studies have demonstrated a binding affinity (Kᵢ) of approximately 0.66 nM for the human NK-1 receptor.[5][10][11][12] Furthermore, this compound is highly selective, exhibiting over 1,000-fold lower affinity for the related NK-2 and NK-3 receptor subtypes and showing no significant affinity for a wide battery of other receptors, transporters, and enzymes at therapeutic concentrations.[8][13]

Functional Antagonism

Binding affinity translates directly to potent functional antagonism. In cellular assays, this compound effectively blocks the physiological response to NK-1 receptor activation. Specifically, it competitively inhibits the calcium efflux induced by NK-1 receptor agonists in a concentration-dependent manner, with a calculated equilibrium dissociation constant (Kₑ) of 0.17 nM. This confirms that its binding to the receptor effectively neutralizes the receptor's ability to signal.

Summary of In Vitro Pharmacological Data

The key quantitative parameters defining this compound's in vitro profile are summarized below.

| Parameter | Value | Receptor/System | Description |

| Binding Affinity (Kᵢ) | 0.66 nM | Human NK-1 Receptor | Measures the concentration of this compound required to occupy 50% of the NK-1 receptors in a competitive binding assay.[5][10][11][12] |

| Functional Antagonism (Kₑ) | 0.17 nM | Human NK-1 Receptor | Measures the functional inhibitory potency of this compound in a calcium efflux assay. |

| Selectivity vs. NK-2/NK-3 | >1000-fold | Human NK-2 & NK-3 Receptors | Demonstrates the specificity of this compound for the NK-1 receptor subtype over other neurokinin receptors.[11] |

| CYP3A4 Interaction | No inhibition or induction | Cytochrome P450 3A4 | A critical safety and drug-drug interaction parameter, distinguishing it from other NK-1 antagonists.[6][14] |

| CYP2D6 Interaction | Moderate Inhibitor | Cytochrome P450 2D6 | This compound shows moderate inhibitory activity towards this enzyme, a factor to consider in clinical use.[9][13][14] |

Key In Vitro Experimental Methodologies

The following protocols represent the gold-standard assays for characterizing a novel NK-1 receptor antagonist like this compound.

Protocol 1: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the human NK-1 receptor.

-

Causality: This assay directly measures the physical interaction between the drug and its target receptor. By competing against a known radiolabeled ligand ([³H]Substance P), we can precisely calculate the drug's affinity. A lower Kᵢ value signifies a tighter, more potent binding interaction.[15]

-

Receptor Preparation: Homogenize cell membranes from a cell line stably overexpressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells). Quantify total protein concentration using a standard method (e.g., BCA assay).

-

Assay Buffer Preparation: Prepare a suitable buffer (e.g., 50 mM Tris, 5 mM MgCl₂, containing protease inhibitors like bacitracin and bestatin) to maintain protein integrity.[15]

-

Competition Reaction Setup: In a 96-well plate, combine:

-

A fixed concentration of radioligand (e.g., 0.4 nM [³H]Substance P).

-

A dilution series of unlabeled this compound (e.g., 10⁻¹² M to 10⁻⁵ M).

-

A fixed amount of cell membrane homogenate (e.g., 20 µg protein).

-

Control wells for total binding (no competitor) and non-specific binding (excess unlabeled Substance P, e.g., 10 µM).[15]

-

-

Incubation: Incubate the plate at 25°C for 20 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[15]

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Scintillation Counting: Wash the filters, dry them, and add scintillation fluid. Quantify the radioactivity (in counts per minute, CPM) retained on each filter using a scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding CPM from all other readings.

-

Plot the specific binding CPM against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Figure 2: Simplified Gq signaling pathway blocked by this compound.

Protocol 3: Broad Panel Selectivity Screening

-

Objective: To empirically validate the selectivity of this compound.

-

Causality: While primary assays confirm high affinity for the target, comprehensive safety and specificity profiling requires testing for off-target interactions. This is crucial for predicting potential side effects and understanding the drug's overall mechanism. This compound's clean profile in these screens, especially regarding CYP3A4, is a key differentiating feature. [6]

-

Target Selection: Select a broad, commercially available screening panel that includes a diverse range of molecular targets (e.g., >100 targets). This panel must include:

-

Related Receptors: NK-2 and NK-3 receptors.

-

Other GPCRs: Serotonin, dopamine, adrenergic, opioid receptors.

-

Ion Channels: Sodium, potassium, calcium channels.

-

Transporters: Including P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). [9][13][16] * Key Enzymes: Especially cytochrome P450 isoforms (CYP3A4, CYP2D6, etc.). [9][13][17]2. Assay Execution: Submit this compound for testing at a single high concentration (e.g., 10 µM, which is >10,000-fold its NK-1 Kᵢ) in either binding or functional assays appropriate for each target.

-

-

Data Reporting: The results are typically reported as the percent inhibition or activation observed at the tested concentration.

-

Follow-up: If significant activity (>50% inhibition) is observed for any off-target, a full concentration-response curve should be generated to determine the IC₅₀ or Kᵢ for that interaction.

-

Interpretation: For a drug to be considered selective, the Kᵢ or IC₅₀ for off-target interactions should be at least 100- to 1000-fold higher than for the primary target. This compound demonstrates this high degree of selectivity. [8][13]

Figure 3: Logic diagram for broad panel selectivity screening.

Conclusion

The in vitro pharmacological profile of this compound, established through rigorous binding, functional, and selectivity assays, defines it as a potent and highly selective antagonist of the NK-1 receptor. The data generated from these foundational studies demonstrate high-affinity binding, effective blockade of cellular signaling, and a clean off-target profile, particularly its lack of interaction with the CYP3A4 enzyme. These characteristics, combined with its long half-life, provide a strong scientific rationale for its clinical efficacy and safety in the prevention of delayed chemotherapy-induced nausea and vomiting.

References

- This compound | C25H26F6N2O2 | CID 10311306 - PubChem.

- Goldberg T, Fidler B, Cardinale S. This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting. P T. 2017 Mar;42(3):168-172.

- This compound - Wikipedia.

- VARUBI™ (this compound) tablets, for oral use - accessdata.fda.gov.

- This compound Monograph for Professionals - Drugs.com.

- Navari RM. Overview of the neurokinin-1 receptor antagonists. Biotarget. 2017;1:8.

- Aapro M, Zhang L, Yennurajalingam S, et al. Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults. Taylor & Francis Online. 2021;13(12):1323-1334.

- This compound, ロラピタント | New Drug Approvals.

- Definition of this compound hydrochloride - NCI Drug Dictionary - National Cancer Institute.

- Duffy RA, Morgan C, Naylor R, et al. Recent developments in the clinical pharmacology of this compound: subanalyses in specific populations. Ther Clin Risk Manag. 2017;13:1183-1193.

- Keam SJ. This compound: A Review in Chemotherapy-Induced Nausea and Vomiting. Drugs. 2017;77(7):789-796.

- Hassan S, Ahmad A, Jahan S, et al. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine. Vet Sci. 2022;9(9):464.

- Tu G, D'Souza K, Furlong M, et al. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. J Med Chem. 2013;56(5):2066-76.

- Raftopoulos H, Chasen M, Popovic M, et al. Integrated safety analysis of this compound with coadministered drugs from phase II/III trials. Future Oncol. 2017;13(4):333-342.

- Rashad N, Abdel-Rahman O. Differential clinical pharmacology of this compound in delayed chemotherapy-induced nausea and vomiting (CINV). Onco Targets Ther. 2017;10:1699-1705.

- Poma A, Cleri F, Gravina GL, et al. Differential pharmacology and clinical utility of this compound in chemotherapy-induced nausea and vomiting. Ther Clin Risk Manag. 2017;13:245-251.

- Le T, Mowry SE. Antiemetic Neurokinin-1 Receptor Blockers. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-.

- Zare E, Al-Sadeq DW, Mohammadinejad R, et al. The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis. Int J Mol Sci. 2022;23(18):10931.

- Al-Sadeq DW, Zare E, Shrestha R, et al. Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma Patients. Int J Mol Sci. 2023;24(6):5163.

- Goldberg T, Fidler B, Cardinale S. This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting. P T. 2017 Mar;42(3):168-172.

- Pinto-Díez C, Ubieto-Capella P, Cabañas-Vargas V, et al. Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance. Cancers (Basel). 2022;14(15):3628.

- RECEPTOR INTERNALIZATION ASSAYS | Innoprot.

- This compound for Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting. The ASCO Post. 2015 Sep 25.

- This compound - LiverTox - NCBI Bookshelf.

Sources

- 1. This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]

- 6. This compound: A Review in Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. drugs.com [drugs.com]

- 10. tandfonline.com [tandfonline.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Differential pharmacology and clinical utility of this compound in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. Integrated safety analysis of this compound with coadministered drugs from phase II/III trials: an assessment of CYP2D6 or BCRP inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound for Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting - The ASCO Post [ascopost.com]

- 17. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of Rolapitant in Modulating Substance P Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Substance P/NK1 Receptor System - A Critical Mediator of Emesis

Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for many cancer patients, impacting their quality of life and potentially compromising the success of their treatment.[1][2][3] The physiological pathways governing CINV are complex, involving multiple neurotransmitters and receptors.[1] While acute CINV (occurring within 24 hours of chemotherapy) is primarily mediated by serotonin and its 5-HT3 receptors, delayed CINV (occurring 25-120 hours post-chemotherapy) is largely driven by the neuropeptide Substance P and its interaction with the neurokinin-1 (NK1) receptor.[1][4]

Substance P, an 11-amino acid neuropeptide, is a key player in transmitting nociceptive signals and mediating inflammatory responses.[5][6] In the context of emesis, chemotherapeutic agents trigger the release of Substance P, which then binds to NK1 receptors located in critical areas of the brainstem that control the vomiting reflex, such as the nucleus tractus solitarius and the area postrema.[4][7][8] This binding event initiates a cascade of downstream signaling events that ultimately lead to the sensations of nausea and the act of vomiting.[3][4]

Rolapitant: A Highly Selective and Long-Acting NK1 Receptor Antagonist

This compound is a potent and highly selective antagonist of the human Substance P/NK1 receptor.[9][10][11][12] Its mechanism of action is centered on competitively blocking the binding of Substance P to the NK1 receptor, thereby preventing the transmission of the emetic signal.[4][8] This targeted approach effectively reduces the incidence and severity of CINV, particularly in the delayed phase.[10][13][14]

Key Pharmacological Properties of this compound:

| Property | Value/Description | Source(s) |

| Binding Affinity (Ki) | 0.66 nM for human NK1 receptor | [1][11][12][15] |

| Selectivity | >1000-fold higher selectivity for NK1 over NK2 and NK3 receptors | [11][12] |

| Mechanism of Action | Selective and competitive antagonist of human Substance P/NK1 receptors | [9][10] |

| Blood-Brain Barrier Penetration | Crosses the blood-brain barrier to occupy NK1 receptors in the brain | [9][10] |

| Half-life | Approximately 180 hours (7 days) | [4][15][16][17] |

| Metabolism | Primarily metabolized by CYP3A4 to an active metabolite (M19) | [10][16][18] |

| CYP3A4 Interaction | Does not significantly inhibit or induce CYP3A4 | [10][12][15][19][20] |

A distinguishing feature of this compound is its exceptionally long half-life of approximately 180 hours.[4][15][16][17] This prolonged duration of action allows a single oral dose to provide sustained protection against CINV, covering both the acute and, crucially, the extended delayed phases.[4] Furthermore, unlike some other NK1 receptor antagonists, this compound is not a significant inhibitor or inducer of the cytochrome P450 3A4 (CYP3A4) enzyme, which minimizes the potential for drug-drug interactions with chemotherapeutic agents and other medications metabolized through this pathway.[10][12][15][19][20] However, it is a moderate inhibitor of CYP2D6.[8][9][10][16]

Delving into the Signaling Cascade: How this compound Disrupts Substance P's Effects

The binding of Substance P to the G-protein coupled NK1 receptor initiates a complex intracellular signaling cascade. Understanding this pathway is crucial to appreciating the precise point of intervention for this compound.

When Substance P binds to the NK1 receptor, it triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. This includes the activation of phospholipase C, which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[6][21] These second messengers lead to an influx of intracellular calcium and the activation of protein kinase C (PKC).[21] Subsequently, this cascade can activate mitogen-activated protein kinases (MAPKs) like ERK1/2, which are involved in cellular responses related to inflammation and neuronal excitability.[21][22]

Caption: Substance P/NK1 Receptor Signaling Pathway and this compound's Point of Inhibition.

This compound, by competitively binding to the NK1 receptor, prevents the initial interaction with Substance P.[4][8][9][10] This blockade effectively halts the entire downstream signaling cascade before it can be initiated, thereby preventing the neuronal excitation that leads to emesis.[4]

Experimental Protocols for Evaluating NK1 Receptor Antagonism

The efficacy of NK1 receptor antagonists like this compound is validated through a series of preclinical and clinical studies. Below are representative experimental protocols that form the basis of such evaluations.

In Vitro: Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional antagonism of a test compound at the human NK1 receptor.

1. Receptor Binding Assay (Competitive Radioligand Binding):

-

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NK1 receptor.

-

Radioligand: [³H]-Substance P or another high-affinity NK1 receptor radioligand.

-

Procedure:

-

Prepare cell membrane homogenates from the NK1-expressing cells.

-

Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound).

-

After incubation, separate the bound and free radioligand using filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

Calculate the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

-

Expected Outcome: A low Ki value indicates high binding affinity. This compound has a reported Ki of 0.66 nM.[1][11][12][15]

2. Functional Assay (Calcium Flux):

-

Cell Line: NK1 receptor-expressing cells loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist: Substance P or a selective NK1 receptor agonist (e.g., GR-73632).

-

Procedure:

-

Plate the dye-loaded cells in a microplate reader.

-

Add varying concentrations of the test compound (this compound) and incubate.

-

Stimulate the cells with a fixed concentration of the NK1 agonist.

-

Measure the change in fluorescence, which corresponds to the intracellular calcium concentration.

-

Determine the ability of the test compound to inhibit the agonist-induced calcium flux in a concentration-dependent manner.

-

-

Expected Outcome: this compound will inhibit the agonist-induced calcium efflux in a concentration-dependent and competitive manner.[12]

In Vivo: Animal Models of Emesis

Objective: To assess the anti-emetic efficacy of a test compound in a relevant animal model.

1. Ferret Model of Cisplatin-Induced Emesis:

-

Animal Model: Ferrets are a standard model for emesis studies as they possess a vomiting reflex similar to humans.[5][12][15]

-

Emetogen: Cisplatin, a highly emetogenic chemotherapeutic agent.

-

Procedure:

-

Acclimatize ferrets to the experimental setting.

-

Administer the test compound (this compound) or vehicle orally or intravenously at various doses prior to cisplatin administration.

-

Administer a high dose of cisplatin to induce emesis.

-

Observe and quantify the number of retching and vomiting episodes over a defined period (e.g., 72 hours) to assess both acute and delayed phases.

-

-

Expected Outcome: this compound is expected to significantly reduce the number of emetic episodes compared to the vehicle control group, demonstrating its anti-emetic properties.[15]

2. Gerbil Foot-Tapping Model (Central NK1 Receptor Activity):

-

Animal Model: Mongolian Gerbils.

-

Agonist: A centrally-acting NK1 receptor agonist.

-

Procedure:

-

Administer the test compound (this compound) to the gerbils.

-

After a defined pretreatment time, administer the NK1 agonist.

-

Observe and quantify the characteristic foot-tapping behavior induced by the agonist.

-

-

Expected Outcome: this compound is expected to attenuate the agonist-induced foot-tapping response, indicating its ability to antagonize NK1 receptors in the central nervous system.[12]

Caption: A streamlined workflow for the preclinical and clinical evaluation of an NK1 receptor antagonist.

Clinical Significance and Therapeutic Application

Clinical trials have consistently demonstrated that the addition of an NK1 receptor antagonist, such as this compound, to the standard anti-emetic regimen of a 5-HT3 receptor antagonist and dexamethasone significantly improves the prevention of CINV, particularly in patients receiving highly and moderately emetogenic chemotherapy.[1][4][7][19] This triple-therapy approach targets multiple pathways involved in the emetic response, providing more comprehensive protection for patients.[4]

The efficacy of this compound in preventing delayed CINV was established in several large, randomized, double-blind clinical trials.[13][14][19][23] In these studies, patients receiving a single oral dose of this compound in combination with granisetron and dexamethasone experienced a significantly higher complete response rate (no emesis and no use of rescue medication) during the delayed phase compared to those receiving placebo with granisetron and dexamethasone.[14][19]

Conclusion

This compound represents a significant advancement in the management of CINV. Its high selectivity for the NK1 receptor, coupled with its prolonged half-life and favorable drug interaction profile, makes it a valuable therapeutic option. By effectively blocking the binding of Substance P and disrupting the downstream signaling pathways that trigger emesis, this compound provides sustained protection against the debilitating delayed phase of CINV. The robust preclinical and clinical data underscore the critical role of targeting the Substance P/NK1 receptor system in optimizing anti-emetic therapy for cancer patients.

References

- Donohoe, C. (2019). Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults. Taylor & Francis Online. [Link]

- Drugs.com. (2025). This compound Monograph for Professionals. [Link]

- Donohoe, C. (2019). Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults. PubMed. [Link]

- Butts, M. (2016). This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting. PMC - NIH. [Link]

- Patsnap Synapse. (2024). What is the mechanism of this compound Hydrochloride?. [Link]

- The Pharmaceutical Journal. (2015). FDA approves this compound to prevent chemotherapy-induced nausea. [Link]

- Navari, R. M. (2015). This compound for the treatment of chemotherapy-induced nausea and vomiting. PubMed. [Link]

- The ASCO Post. (2016). This compound Reduces Chemotherapy-Induced Nausea and Vomiting in Patients Receiving Moderately and Highly Emetogenic Chemotherapy. [Link]

- PubChem. This compound | C25H26F6N2O2 | CID 10311306. [Link]

- Navari, R. M. (2017). Overview of the neurokinin-1 receptor antagonists. Biotarget. [Link]

- Patsnap Synapse. (2024). What is this compound Hydrochloride used for?. [Link]

- Aziz, F. (2019). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. AME Publishing Company. [Link]

- Wikipedia. This compound. [Link]

- Value-Based Care in Oncology. (2015). Varubi (this compound) Approved for the Prevention of Delayed-Onset Chemotherapy-Induced Nausea and Vomiting. [Link]

- Zhang, L., et al. (2018). Efficacy and Safety of Neurokinin-1 Receptor Antagonists for Prevention of Chemotherapy-Induced Nausea and Vomiting: Systematic Review and Meta-analysis of Randomized Controlled Trials. PubMed. [Link]

- CancerNetwork. (2015).

- Peptide Port.

- ASCO Publications. (2004). Meta-analysis of neurokinin-1 receptor antagonists (NK-1 RA) for chemotherapy-induced nausea and vomiting (CINV). [Link]

- Chien, J. Y., et al. (2018). Pharmacokinetics, Safety, and Tolerability of this compound Administered Intravenously Following Single Ascending and Multiple Ascending Doses in Healthy Subjects. PubMed. [Link]

- Wang, X., et al. (2016). Population Pharmacokinetics of this compound in Patients With Chemotherapy-Induced Nausea and Vomiting. PubMed. [Link]

- U.S.

- U.S. Food and Drug Administration. (2015). VARUBI™ (this compound) tablets, for oral use. [Link]

- Chakraborty, S., et al. (2015). Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R. PMC - NIH. [Link]

- Zieglgänsberger, W. (2019). Substance P and pain chronicity. PMC - PubMed Central. [Link]

- Kim, J., et al. (2024). Exploring neurokinin-1 receptor antagonism for depression with structurally differentiated inhibitors. PMC - PubMed Central. [Link]

- Drug Central. This compound. [Link]

- Tu, P., et al. (2014). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PubMed Central. [Link]

- YouTube. (2019).

- Mashaghi, A., et al. (2016). Neuropeptide substance P and the immune response. PMC - PubMed Central - NIH. [Link]

- Wikipedia. NK1 receptor antagonist. [Link]

- Aziz, F. (2019). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. AME Publishing Company. [Link]

- Sandweiss, A. J., et al. (2017). Genetic and pharmacological antagonism of NK1 receptor prevents opiate abuse potential. University of Georgia Neuroscience. [Link]

- Berger, E., et al. (2023).

- Singh, M., et al. (2024). Antiemetic Neurokinin-1 Receptor Blockers.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. This compound for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.amegroups.cn [cdn.amegroups.cn]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 9. drugs.com [drugs.com]

- 10. This compound (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 14. cancernetwork.com [cancernetwork.com]

- 15. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]

- 16. This compound - Wikipedia [en.wikipedia.org]

- 17. Pharmacokinetics, Safety, and Tolerability of this compound Administered Intravenously Following Single Ascending and Multiple Ascending Doses in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. This compound Reduces Chemotherapy-Induced Nausea and Vomiting in Patients Receiving Moderately and Highly Emetogenic Chemotherapy - The ASCO Post [ascopost.com]

- 20. This compound | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Substance P: Pain and Inflammation Neuropeptide - Peptide Port [peptideport.com]

- 22. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Varubi (this compound) Approved for the Prevention of Delayed-Onset Chemotherapy-Induced Nausea and Vomiting [jhoponline.com]

Off-target screening and selectivity profile of Rolapitant

An In-Depth Technical Guide to the Off-Target Screening and Selectivity Profile of Rolapitant

Executive Summary

This compound (Varubi®) is a long-acting, highly selective neurokinin-1 (NK-1) receptor antagonist approved for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV).[1][2][3] A cornerstone of its clinical utility and favorable safety profile is its remarkable selectivity. This guide provides a comprehensive technical overview of the non-clinical studies that have defined this compound's selectivity profile. Through a multi-tiered screening cascade involving high-affinity binding assays, functional assessments, and broad panel liability screening, this compound has been shown to possess nanomolar affinity for the human NK-1 receptor, with over 1000-fold selectivity against the closely related NK-2 and NK-3 receptors.[4][5] Extensive screening against a wide panel of other receptors and enzymes revealed no significant interactions at therapeutic concentrations.[1] However, a complete selectivity profile also encompasses interactions with metabolic enzymes and transporters. This compound is a moderate inhibitor of the cytochrome P450 enzyme CYP2D6 and an inhibitor of the BCRP and P-gp drug transporters, findings critical for predicting and managing drug-drug interactions.[1][6][7] Uniquely among its class, this compound does not induce or inhibit CYP3A4, simplifying co-administration with other therapeutics, including dexamethasone.[6][8] This document details the methodologies employed to elucidate this profile, offering field-proven insights into the experimental choices and validation systems that ensure robust and reliable selectivity data.

Introduction: The Imperative of Selectivity in Modern Drug Development

The therapeutic efficacy of any small molecule drug is intrinsically linked to its specificity of interaction with its intended biological target. Off-target interactions can lead to a spectrum of undesirable outcomes, from diminished efficacy to severe adverse events. For agents like this compound, which are used in combination with other potent medications in vulnerable patient populations, a well-defined and narrow spectrum of activity is paramount.[6]

This compound's primary mechanism of action is the competitive antagonism of the NK-1 receptor (also known as the Substance P receptor), which is a key mediator in the central and peripheral pathways of emesis.[9][10][11] By blocking the binding of Substance P, particularly in the brain's vomiting center, this compound effectively mitigates the delayed phase of CINV.[2][11] This guide serves as a technical deep-dive into the rigorous, multi-layered screening process used to confirm this compound's high selectivity for the NK-1 receptor and to systematically identify any clinically relevant off-target activities.

On-Target Pharmacodynamics: High-Affinity Antagonism of the NK-1 Receptor